(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoate

Catalog No.
S15372408
CAS No.
M.F
C15H20N2O6
M. Wt
324.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-nit...

Product Name

(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoate

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate

Molecular Formula

C15H20N2O6

Molecular Weight

324.33 g/mol

InChI

InChI=1S/C15H20N2O6/c1-15(2,3)23-14(19)16-12(9-13(18)22-4)10-6-5-7-11(8-10)17(20)21/h5-8,12H,9H2,1-4H3,(H,16,19)

InChI Key

DYRRGNKJTXKVCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-]

(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoate is a compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protective group attached to an amino group and a nitrophenyl substituent. Its molecular formula is C13H16N2O6C_{13}H_{16}N_{2}O_{6}, and it has a molar mass of 296.28 g/mol. This compound is typically a yellow solid, with a melting point ranging from 104.0 to 108.0 °C and is soluble in dichloromethane .

The presence of the nitrophenyl group suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The Boc group serves as a protecting group for amines, which is crucial in multi-step organic syntheses.

Typical of compounds containing amino and ester functionalities:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding the corresponding amine.
  • Ester Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol, typically under basic or acidic conditions.
  • Nucleophilic Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, potentially leading to further functionalization of the aromatic ring.

These reactions highlight the compound's versatility in synthetic organic chemistry.

While specific biological activity data for (S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoate may be limited, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of amino acids with nitrophenyl groups have been investigated for their roles as enzyme inhibitors and potential therapeutic agents against various diseases. The presence of the Boc group suggests that this compound may also be useful in peptide synthesis or as an intermediate in drug development.

The synthesis of (S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoate typically involves several steps:

  • Formation of the Boc-protected amine: An amino acid derivative can be reacted with di-tert-butyl dicarbonate to introduce the Boc protecting group.
  • Esterification: The Boc-protected amine can then be esterified with methyl acrylate or another suitable reagent to form the ester bond.
  • Nitration: A nitration reaction may be performed on the aromatic ring to introduce the nitro group at the desired position.

Each step requires careful control of conditions to ensure high yields and purity.

(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoate has potential applications in:

  • Pharmaceutical Synthesis: As an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
  • Peptide Chemistry: Useful in the synthesis of peptides where selective protection and deprotection strategies are required.
  • Chemical Biology: Investigated for its role in studying biological pathways or as a probe in biochemical assays.

Interaction studies for (S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoate are essential for understanding its pharmacological profile. Such studies typically involve:

  • Binding Affinity Assays: To determine how well the compound interacts with specific biological targets, such as enzymes or receptors.
  • Cellular Uptake Studies: To assess how effectively the compound enters cells and its subsequent biological effects.
  • Toxicity Assessments: Evaluating any potential cytotoxic effects on various cell lines.

These studies help elucidate the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with (S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoate, including:

Compound NameCAS NumberKey Features
Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate57113-90-3Similar protective group; different aromatic substitution
Ethyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate67630-00-6Variation in alkyl chain; different nitro substitution
Methyl 3-amino-2-tert-butoxycarbonylaminopropanoate hydrochloride181228-33-1Related structure; focus on hydrochloride salt form

Uniqueness

(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoate is unique due to its specific combination of functional groups, which may confer distinct biological activities compared to its analogs. The presence of both a tert-butoxycarbonyl protecting group and a nitrophenyl moiety allows for diverse applications in synthetic chemistry and medicinal research, making it a valuable compound for further study.

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

324.13213636 g/mol

Monoisotopic Mass

324.13213636 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-11

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